![molecular formula C18H20N2OS B2572210 1H-1,3-Benzimidazole, 2-[[4-(3-methylphenoxy)butyl]thio]- CAS No. 874754-38-8](/img/structure/B2572210.png)
1H-1,3-Benzimidazole, 2-[[4-(3-methylphenoxy)butyl]thio]-
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Description
1H-1,3-Benzimidazole, 2-[[4-(3-methylphenoxy)butyl]thio] is a chemical compound that has been widely used in scientific research due to its potential applications in the field of medicine. It is a benzimidazole derivative that has shown promising results in various studies, particularly in the area of cancer research.
Scientific Research Applications
Antioxidant Properties
Benzimidazole derivatives have been synthesized and evaluated for their in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation levels. One such derivative exhibited significant antioxidant activity, outperforming butylated hydroxytoluene (BHT) in inhibiting lipid peroxidation at certain concentrations (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).
DNA Interaction and Inhibition
Benzimidazole derivatives have been explored for their potential to inhibit mammalian type I DNA topoisomerases. Through the synthesis of several 1H-benzimidazole derivatives with varying electronic characteristics, compounds have been identified that exhibit potent topoisomerase I inhibition, highlighting the versatility of benzimidazole scaffolds in interacting with DNA and modulating its function (Alpan, Gunes, & Topçu, 2007).
Antimicrobial Activities
Benzimidazole compounds have also been synthesized to evaluate their antimicrobial and molluscicidal activities. These studies reveal the potential of benzimidazole derivatives in combating microbial pathogens and pests, suggesting their application in the development of new antimicrobial agents (Nofal, Fahmy, & Mohamed, 2002).
Gastric (H+/K+)-ATPase Inhibitory Activity
Research has also demonstrated the ability of certain benzimidazole derivatives to act as inhibitors of the gastric (H+/K+)-ATPase enzyme. This enzymatic inhibition suggests a potential therapeutic application of these compounds in treating conditions associated with excessive gastric acid secretion (Homma et al., 1997).
Corrosion Inhibition
In industrial applications, benzimidazole derivatives have been studied for their role in corrosion inhibition. These compounds have shown effectiveness in protecting mild steel against corrosion in acidic environments, making them valuable in the field of materials science and engineering (Yadav, Behera, Kumar, & Sinha, 2013).
properties
IUPAC Name |
2-[4-(3-methylphenoxy)butylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-7-6-8-15(13-14)21-11-4-5-12-22-18-19-16-9-2-3-10-17(16)20-18/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGMXWNWIMAIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,3-Benzimidazole, 2-[[4-(3-methylphenoxy)butyl]thio]- |
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